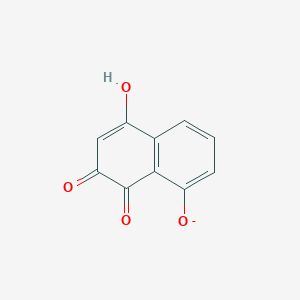
8-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-olate is the conjugate base of 2,8-dihydroxy-1,4-naphthoquinone arising from selective deprotonation of the 2-hydroxy group; major species at pH 7.3. It is a conjugate base of a 2,8-dihydroxy-1,4-naphthoquinone.
Scientific Research Applications
Chemical Synthesis and Derivative Formation
Synthesis of Benzo[g]indoles and Naphthoquinones
The compound 8-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-olate has been used in chemical synthesis. For example, it was used in the synthesis of 4-chloro-5-hydroxy-1H-benzo[g]indoles and 3-methoxycarbonyl-4,9-dioxo-2,3,4,9-tetrahydro-1H-benzo[f]indoles (Yi, Cho, & Lee, 2005). Another study utilized it for thiomethylation of hydroxy-1,4-naphthoquinones, leading to the synthesis of fibrostatins B, C, and D (Sabutskii, Polonik, Denisenko, & Dmitrenok, 2014).
Anticancer Agent Design
It was used to design and synthesize dihydroxy-2-(1-hydroxy-4-methylpent-3-enyl)naphthalene derivatives as anticancer agents, influencing cell autophagy (Yang et al., 2019).
Cycloaddition Reactions
The compound played a role in base-promoted 1,3-dipolar cycloaddition reactions, forming structurally diverse naphtho[2,3-d]isoxazole-4,9(3aH,9aH)-dione derivatives (You et al., 2018).
Crystal Structure and Molecular Interactions
Structural Analysis
The structure of the 1H-imidazol-3-ium lawsonate salt, including this compound, was studied through ab initio gas-phase calculations, revealing insights into its structural features and hydrogen bonding (Ribeiro et al., 2013).
Formation of Naphthalene Derivatives
In enzymatic conversion of 1,2-dihydronaphthalene by fungal peroxygenases, the formation of naphthalene hydrates (including this compound) was observed, leading to naphthalene and its further conversion into naphthols (Kluge et al., 2014).
Antibacterial Properties
- Antibacterial Activity: Derivatization of this compound showed antibacterial activity against E. coli and S. aureus (Cahyana, Ardiansah, & Widodo, 2020).
Hydroxylation and Functionalization
Hydroxylation of Derivatives
The hydroxylation of 4-arylimino-5-hydroxy-1,4-dihydronaphthalen-1-ones using this compound leads to the formation of various hydroxylated derivatives (Bukhtoyarova & Ektova, 2004).
Functionalization via Lewis Acid Catalysis
The compound was involved in Lewis acid-catalyzed ring-opening functionalizations of 1,4-epoxy-1,4-dihydronaphthalenes, leading to the formation of multifunctionalized naphthalene derivatives (Sawama et al., 2013).
Other Applications
- Electrochemical Detection of Modified Oligonucleotides: The compound was used in redox-active labels for electrochemical detection of modified oligonucleotides on Au electrodes (Shundrin et al., 2016).
- Fluorescence Emissions: A derivative of this compound showed tunable fluorescence emissions depending on various factors (Singh & Baruah, 2017).
properties
Product Name |
8-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-olate |
|---|---|
Molecular Formula |
C10H5O4- |
Molecular Weight |
189.14 g/mol |
IUPAC Name |
5-hydroxy-7,8-dioxonaphthalen-1-olate |
InChI |
InChI=1S/C10H6O4/c11-6-3-1-2-5-7(12)4-8(13)10(14)9(5)6/h1-4,11-12H/p-1 |
InChI Key |
IIHDTJRXBMXFDL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)[O-])C(=O)C(=O)C=C2O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



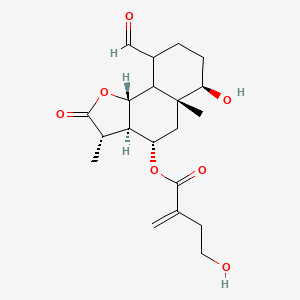
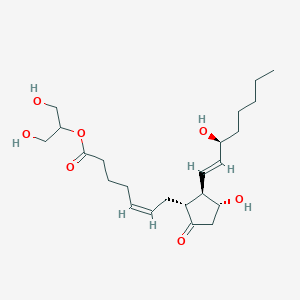
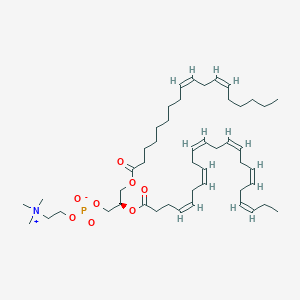
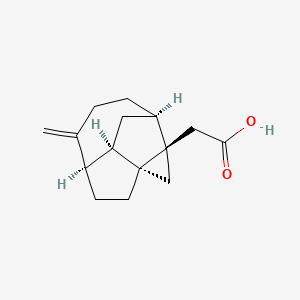
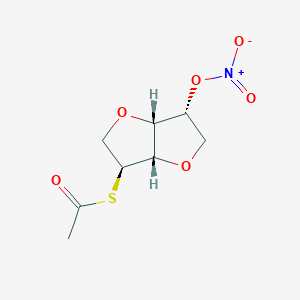
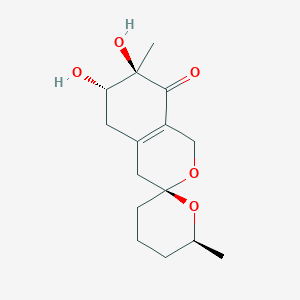
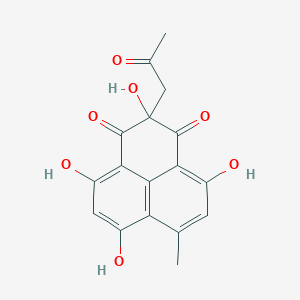
![4-(4-Acetyloxyphenyl)benzoic acid [2-[[2-(2-chloroanilino)-2-oxoethyl]-methylamino]-2-oxoethyl] ester](/img/structure/B1264193.png)
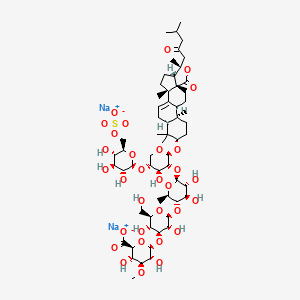
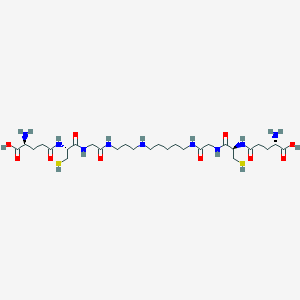
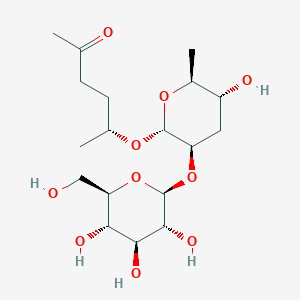
![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B1264199.png)
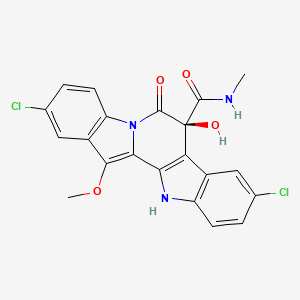
![Calix[5]furan](/img/structure/B1264203.png)